N-[(4-ethyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide
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Overview
Description
N-[(4-ethyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the indole moiety, and finally, the attachment of the sulfonamide group. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various sulfonyl chlorides. Reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the sulfonamide or indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-ethyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-ethyl-5-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-chlorophenyl)methanesulfonamide
- N-[(4-ethyl-5-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-bromophenyl)methanesulfonamide
Uniqueness
The uniqueness of N-[(4-ethyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide lies in its specific structural features, such as the presence of the fluorophenyl group, which may confer unique biological activity or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C23H24FN5O3S2 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-[[4-ethyl-5-[2-(1-methylindol-3-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-N-(4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C23H24FN5O3S2/c1-4-28-22(14-29(34(3,31)32)17-11-9-16(24)10-12-17)25-26-23(28)33-15-21(30)19-13-27(2)20-8-6-5-7-18(19)20/h5-13H,4,14-15H2,1-3H3 |
InChI Key |
NWLATSUKIHOSPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CN(C3=CC=CC=C32)C)CN(C4=CC=C(C=C4)F)S(=O)(=O)C |
Origin of Product |
United States |
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